![molecular formula C16H14ClN7 B2401868 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380176-12-3](/img/structure/B2401868.png)

5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile” is a derivative of pyrrolo[2,3-d]pyrimidine . It’s part of a series of compounds that have been synthesized for research purposes, particularly in the field of cancer therapeutics .

Synthesis Analysis

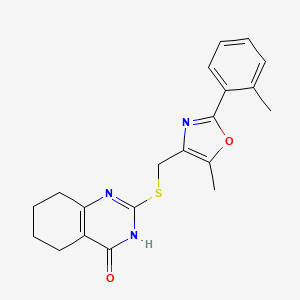

The synthesis of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . A specific example of a synthesis process involved refluxing a mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and morpholine in ethanol for 2 hours .Molecular Structure Analysis

The molecular structure of these derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored using thin-layer chromatography (TLC) .Physical And Chemical Properties Analysis

The synthesized compounds were found to be yellow solids with a melting point of 287–288 °C . The IR spectrum showed peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Polychlorinated Pyrimidines Reactions : The reaction of polychlorinated pyrimidines, similar in structure to 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, with DABCO produces new compounds with potential applications in chemical synthesis (Kalogirou & Koutentis, 2019).

Synthesis of Pyridothienopyrimidines : Complex reactions involving thieno[2,3-b]pyridine derivatives, which are structurally related, lead to the formation of pyridothienopyrimidines. These compounds have potential applications in developing new chemical entities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

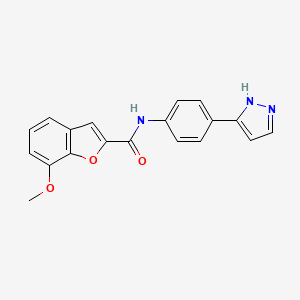

Synthesis and Pharmacological Activity : Derivatives of pyrimidine and piperazine, similar to the chemical , have been synthesized and evaluated for their pharmacological activities, especially anticancer and anti-inflammatory properties (Ghule, Deshmukh, & Chaudhari, 2013).

Biological and Antimicrobial Activities

Antimicrobial Activity : Pyrimidine carbonitrile derivatives have been synthesized and evaluated for antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bhat & Begum, 2021).

Serotonin Receptor Antagonists : Piperazin-1-yl substituted naphthyridine-carbonitriles have been studied for their antagonistic activities on the serotonin 5-HT3 receptor, suggesting potential applications in neuroscience and pharmacology (Mahesh, Perumal, & Pandi, 2004).

Pharmaceutical Applications

- Protein Kinase Inhibitors : Compounds structurally related to 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile have been explored as protein kinase inhibitors with potential applications in cancer treatment (Russell et al., 2015).

Eigenschaften

IUPAC Name |

5-chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN7/c17-12-7-11(8-18)9-20-15(12)23-3-5-24(6-4-23)16-14-13(1-2-19-14)21-10-22-16/h1-2,7,9-10,19H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOUOWZNPWEPDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC=NC4=C3NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)

![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)

![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)